molecular formula C16H19N2O2S+ B427334 1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone

1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone

Cat. No.: B427334
M. Wt: 303.4g/mol
InChI Key: INCGYHPVJAEXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium is a complex organic compound with a unique structure that combines elements of azepine, thiazole, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to bind to multiple targets, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium lies in its complex structure, which combines multiple heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H19N2O2S+

Molecular Weight

303.4g/mol

IUPAC Name

1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone

InChI

InChI=1S/C16H19N2O2S/c1-11(19)18-13-8-5-4-7-12(13)16(20)15(18)21-14-9-3-2-6-10-17(14)16/h4-5,7-8,15,20H,2-3,6,9-10H2,1H3/q+1

InChI Key

INCGYHPVJAEXLI-UHFFFAOYSA-N

SMILES

CC(=O)N1C2C(C3=CC=CC=C31)([N+]4=C(S2)CCCCC4)O

Canonical SMILES

CC(=O)N1C2C(C3=CC=CC=C31)([N+]4=C(S2)CCCCC4)O

Origin of Product

United States

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